Cobalt diacetylacetonate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLGGUCGGBCGFM-VGKOASNMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15077-39-1 | |

| Record name | Cobalt, diaquabis(2,4-pentanedionato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015077391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Context and Evolution of Research on Cobalt Ii Acetylacetonates

The study of metal acetylacetonates (B15086760), including those of cobalt, has a rich history intertwined with the development of coordination chemistry. Early investigations into cobalt(II) acetylacetonate (B107027) laid the groundwork for understanding the structure and bonding in these types of complexes. A pivotal moment in the historical development of cobalt(II) acetylacetonate research occurred in 1964 when F.A. Cotton and R.C. Elder established the tetrameric structure of the anhydrous form, [Co(acac)₂]₄, through crystallographic analysis. This discovery was significant as it challenged previous assumptions of a monomeric structure and highlighted the potential for metal-metal interactions and bridging ligands in β-diketonate complexes.

The synthesis of cobalt(II) acetylacetonate complexes is typically achieved by reacting a cobalt(II) salt with acetylacetone (B45752) in the presence of a base. wikipedia.org The dihydrate form, Co(acac)₂·2H₂O, is often isolated from aqueous solutions. ulaval.ca Over the years, research has revealed the remarkable structural versatility of cobalt(II) acetylacetonates, with various forms, including trimeric and adduct formations, being identified depending on the solvent and crystallization conditions. This structural diversity has made these compounds invaluable models for studying the factors that influence the nuclearity and coordination geometry of metal β-diketonate complexes.

Academic Significance of the Dihydrate Form in Coordination Chemistry and Catalysis

The dihydrate form of cobalt(II) acetylacetonate (B107027), with its well-defined structure where the cobalt ion is in an octahedral coordination environment with two acetylacetonate ligands and two water molecules, serves as a crucial starting material and model compound in both coordination chemistry and catalysis. smolecule.comiosrjournals.org The acetylacetonate ligands act as bidentate chelating agents, forming a stable six-membered ring with the cobalt center. smolecule.com

In coordination chemistry, the lability of the water ligands in cobalt diacetylacetonate dihydrate allows for their facile substitution by other ligands, making it a versatile precursor for the synthesis of a wide array of cobalt complexes with different functionalities. This property is fundamental to the systematic study of ligand effects on the electronic and magnetic properties of cobalt centers.

The compound's significance in catalysis is equally profound. It is widely employed as a catalyst or precatalyst in numerous organic transformations. chemimpex.comsigmaaldrich.com Its solubility in organic solvents facilitates its use in homogeneous catalysis. chemimpex.com Furthermore, the ability to anchor the complex onto solid supports, such as magnetic mesoporous silica (B1680970) nanospheres, has opened avenues for the development of heterogeneous catalysts with enhanced recyclability and efficiency. rsc.org

Overview of Key Academic Research Trajectories for Cobalt Diacetylacetonate Dihydrate

Diverse Synthetic Routes for this compound

The preparation of cobalt(II) diacetylacetonate dihydrate primarily relies on traditional solution-based methods, while its application as a precursor is notable in more advanced synthetic techniques.

The most conventional and widely reported method for synthesizing cobalt(II) diacetylacetonate dihydrate involves the reaction of a cobalt(II) salt with acetylacetone (B45752) in a solution, followed by precipitation and purification through recrystallization. ulaval.cagoogle.com This procedure typically uses common cobalt(II) salts such as cobalt(II) chloride hexahydrate, cobalt(II) carbonate, or cobalt(II) nitrate (B79036). ulaval.cagoogle.comwikipedia.org

The general process involves dissolving the cobalt(II) salt in water or an aqueous-organic mixture. ulaval.caiosrjournals.org A base, such as sodium hydroxide (B78521) or ammonia, is often used to deprotonate the acetylacetone, facilitating the formation of the acetylacetonate (B107027) anion which then coordinates with the Co(II) ions. ulaval.cagoogle.com For instance, one procedure involves the slow addition of acetylacetone to a sodium hydroxide solution, keeping the temperature below 40°C, to form sodium acetylacetonate. ulaval.ca This solution is then added dropwise with vigorous stirring to an aqueous solution of cobalt(II) chloride hexahydrate, leading to the precipitation of the crude product. ulaval.ca

Purification of the resulting precipitate is crucial and is typically achieved by recrystallization. ulaval.ca The crude, moist solid can be dissolved in a hot solvent mixture, such as 95% ethanol (B145695) and chloroform (B151607), and then allowed to cool slowly to form orange needles of the dihydrate. ulaval.ca The final product is collected by filtration, washed with a cold solvent like ethanol, and then air-dried or dried under a vacuum. ulaval.ca Yields for this type of synthesis are typically around 60%. ulaval.ca

| Reactants | Solvent System | Base | Key Conditions | Product Form |

| Cobalt(II) chloride hexahydrate, Acetylacetone | Water, Ethanol/Chloroform | Sodium Hydroxide | Initial mixing <40°C, Recrystallization from hot ethanol/chloroform | Orange needles |

| Cobalt(II) carbonate, Acetylacetone | Aqueous | Not explicitly required (carbonate acts as base) | Heating to ~90-100°C | Dark green solid (oxidized to Co(III) with H₂O₂) |

| Cobalt(II) salts (general) | Aqueous medium | Ammonia or other weak base | Standard precipitation | Product with two moles of water of crystallization |

This table summarizes common reactants and conditions for the precipitation and recrystallization synthesis of cobalt acetylacetonate complexes. Note that some methods may lead to the Co(III) complex if an oxidant is present.

While hydrothermal and solvothermal methods are advanced techniques for material synthesis, they are not typically employed for the direct preparation of cobalt(II) diacetylacetonate dihydrate. Instead, the anhydrous form of cobalt(II) acetylacetonate serves as a common and effective precursor in these processes for creating more complex nanostructures. google.com

For example, cobalt(II) acetylacetonate is used in solvothermal methods to produce cobalt oxide (Co₃O₄) nanoparticles. google.com It is also a key ingredient in the hydrothermal preparation of cobalt-based catalysts supported on materials like mesoporous silica (B1680970). In these applications, the cobalt acetylacetonate complex decomposes under the high temperature and pressure conditions of the autoclave, providing a controlled source of cobalt ions for the formation of the desired nanomaterial.

Mechanochemical synthesis, which involves using mechanical energy (such as ball milling) to induce chemical reactions in the solid state, is an emerging green alternative to traditional solvent-based methods. researchgate.net While this technique has been successfully applied to the synthesis of various organometallic compounds, including other cobalt complexes, its specific application for the direct synthesis of cobalt(II) diacetylacetonate dihydrate is not widely documented in reviewed scientific literature. researchgate.net Research in mechanochemistry has demonstrated its potential for creating cobalt-based catalytic systems, suggesting that solvent-free routes could be developed in the future. researchgate.net

Influence of Reaction Conditions on Product Characteristics and Yield

The conditions under which cobalt(II) diacetylacetonate is synthesized have a profound impact on the final product, particularly its degree of hydration, crystallinity, and yield.

The choice of solvent is a critical factor that dictates whether the final product is the dihydrate or the anhydrous form.

Aqueous Media : Syntheses carried out in an aqueous medium typically yield the dihydrate, Co(acac)₂·2H₂O, as the water molecules from the solvent coordinate to the cobalt center. google.com

Organic Solvents for Recrystallization : The purification step of recrystallization utilizes various organic solvents. A hot mixture of ethanol and chloroform has been shown to be effective for producing crystalline needles of the dihydrate. ulaval.ca

Water-Immiscible Solvents : A patented process describes the use of an organic solvent that is immiscible with water (such as heptane) and forms an azeotrope with it. google.com By continuously removing the water-solvent azeotrope via distillation during the reaction, the formation of the hydrated species is prevented, yielding a product that is practically free of water of crystallization. google.com This method produces the anhydrous, deep violet form of cobalt(II) acetylacetonate. google.com

Careful control of temperature and pressure is essential throughout the synthesis and drying processes to ensure high yield and prevent decomposition.

Reaction Temperature : The reaction between the cobalt salt and acetylacetone is typically conducted at elevated temperatures to ensure a reasonable reaction rate. google.com Procedures may involve heating on a steam bath or maintaining a temperature between 79°C and 98°C. ulaval.cagoogle.com However, it is noted that lengthy or excessive boiling should be avoided as it can lead to undesired side products or decomposition. ulaval.ca In some initial steps, such as the formation of sodium acetylacetonate, the temperature is actively kept low (below 40°C) to control the reaction. ulaval.ca

Pressure : The synthesis reaction itself is generally carried out at atmospheric pressure. google.com Pressure control becomes important during the drying phase. To remove residual water and solvent without decomposing the temperature-sensitive product, drying is often performed under a vacuum. google.com Pressures ranging from 30 to 60 millibars are considered adequate, with the drying temperature kept below 90°C to prevent the product from decomposing. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key areas of focus include the elimination of hazardous solvents and the use of more sustainable starting materials.

Solvent-Free Synthesis Methodologies

Traditional methods for synthesizing metal acetylacetonates (B15086760) often rely on organic solvents, which can be toxic, flammable, and contribute to environmental pollution. To address these concerns, solvent-free synthetic routes have been developed, offering a more environmentally benign alternative.

One notable solvent-free approach is the "mass reaction" method. This technique involves the direct reaction of the precursors in the absence of a solvent. A patented process describes the synthesis of cobalt(II) acetylacetonate dihydrate through the direct reaction of cobalt(II) hydroxide with acetylacetone. google.com This exothermic reaction proceeds for approximately 30 minutes. After the reaction, the mixture is cooled, and the resulting cobalt(II) acetylacetonate dihydrate is filtered and dried. google.com This method eliminates the need for organic solvents, thereby reducing waste and potential environmental contamination.

Mechanochemistry, a technique that uses mechanical energy from grinding or milling to induce chemical reactions, represents another promising solvent-free methodology. While specific research on the mechanochemical synthesis of this compound is emerging, the broader application of mechanochemistry for the synthesis of coordination complexes is well-established and recognized as a greener alternative to solvent-heavy methods. rub.de

Table 1: Comparison of Conventional and Solvent-Free Synthesis of this compound

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free "Mass Reaction" |

| Solvent | Typically uses organic solvents (e.g., methanol (B129727), ethanol) | None |

| Byproducts | Can generate salt byproducts (e.g., sodium chloride) google.com | Primarily water |

| Process | Involves dissolution, reaction, and recrystallization | Direct reaction of solid precursors |

| Environmental Impact | Higher due to solvent use and waste generation | Lower due to elimination of solvents |

Use of Sustainable Precursors

The selection of starting materials is a critical aspect of green chemistry. The ideal precursor should be readily available, have low toxicity, and its production process should be environmentally friendly. For the synthesis of this compound, research has explored the use of cobalt(II) hydroxide and cobalt(II) carbonate as alternatives to more hazardous or less efficient precursors.

Traditional syntheses have often employed cobalt(II) chloride, which can lead to the formation of chloride-containing byproducts that require disposal. google.comulaval.ca In contrast, the use of cobalt(II) hydroxide or cobalt(II) carbonate offers a more sustainable pathway. The reaction of these precursors with acetylacetone produces water and, in the case of the carbonate, carbon dioxide as the primary byproducts, which are significantly more benign than salt wastes. google.comscribd.comgoogle.comscribd.com

Patents describe an economical and environmentally benign process for preparing metal acetylacetonates, including the cobalt complex, by reacting the corresponding metal hydroxide or carbonate with a stoichiometric amount of acetylacetone. google.comgoogle.com This approach avoids the use of excess reagents and the formation of undesirable byproducts. google.comgoogle.com

Table 2: Evaluation of Precursors for this compound Synthesis based on Green Chemistry Principles

| Precursor | Chemical Formula | Byproducts with Acetylacetone | Sustainability Considerations |

| Cobalt(II) Chloride | CoCl₂ | Metal Halides (e.g., NaCl) google.com | Generates salt waste, which can be environmentally problematic. |

| Cobalt(II) Hydroxide | Co(OH)₂ | Water google.comgoogle.comgoogle.com | A cleaner process with a benign byproduct. |

| Cobalt(II) Carbonate | CoCO₃ | Water and Carbon Dioxide scribd.comgoogle.comscribd.com | Considered a greener alternative with non-toxic byproducts. |

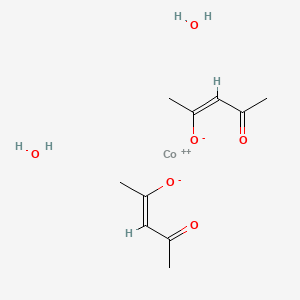

Single-Crystal X-ray Diffraction Studies of Crystalline Structure

Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional arrangement of atoms in this compound. These studies reveal that the complex adopts a trans-octahedral geometry. In this configuration, the two water molecules occupy the axial positions, while the two bidentate acetylacetonate ligands lie in the equatorial plane, forming a six-coordinate environment around the cobalt(II) center. umich.eduaip.org The molecule possesses an approximate D₂h symmetry due to this arrangement.

The crystallographic analysis provides key parameters that define the unit cell of the crystal. While detailed tables from the primary study are not universally available, related structural studies and analyses confirm its isomorphous nature with other first-row transition metal acetylacetonate dihydrates, such as the nickel(II) analogue. The structure consists of discrete molecules of trans-[Co(acac)₂(H₂O)₂]. The cobalt atom lies at a center of symmetry, dictating the trans arrangement of the ligands. The acetylacetonate ligands are planar and are coordinated to the cobalt ion through their oxygen atoms.

Table 1: Coordination Geometry of this compound

| Feature | Description | Citation |

|---|---|---|

| Coordination Number | 6 | umich.eduaip.org |

| Geometry | Octahedral | umich.eduaip.org |

| Isomer | trans | umich.eduaip.org |

| Axial Ligands | Two water molecules (H₂O) | umich.eduaip.org |

| Equatorial Ligands | Two bidentate acetylacetonate (acac) anions | umich.eduaip.org |

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The coordinated water molecules are crucial to this network, acting as hydrogen bond donors. nih.gov Each water molecule's hydrogen atoms can form hydrogen bonds with the carbonyl oxygen atoms of the acetylacetonate ligands on adjacent molecules. This interaction links the discrete [Co(acac)₂(H₂O)₂] units into a three-dimensional supramolecular architecture. nih.govnih.gov These hydrogen-bonding networks contribute significantly to the stability of the crystal lattice. The formation energy of such H-bonding networks can be substantial, emphasizing their importance in the solid-state structure. nih.gov

Vibrational Spectroscopy for Ligand Coordination and Water Interactions

Vibrational spectroscopy, including both infrared and Raman techniques, provides deep insights into the bonding within this compound. It is particularly useful for probing the coordination of the acetylacetonate ligand and the role of the water molecules.

The infrared (IR) spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the water molecules, the acetylacetonate ligand, and the cobalt-oxygen bonds. A prominent broad band is observed in the region of 3250-3400 cm⁻¹, which is attributed to the O-H stretching vibrations of the coordinated water molecules. samipubco.com The presence of this band confirms the hydrated nature of the complex.

Vibrations associated with the acetylacetonate ligand are also clearly identifiable. The bands for C=O and C=C stretching vibrations are particularly important as their positions are sensitive to coordination with the metal ion. In the dihydrate complex, these are typically found in the 1500-1650 cm⁻¹ range. chesci.com The metal-oxygen (Co-O) stretching vibrations appear at lower frequencies, typically in the 400-700 cm⁻¹ region. samipubco.com The band observed around 420 cm⁻¹ in the anhydrous analogue is a reference for the Co-O bond involving the acac ligand. rsc.org

Table 2: Key Infrared Vibration Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Citation |

|---|---|---|---|

| ν(O-H) | ~3394 | Water stretch | samipubco.com |

| ν(C=O) | 1635 - 1655 | Acetylacetonate C=O stretch | chesci.com |

| ν(C=C) | 1516 - 1605 | Acetylacetonate C=C stretch | chesci.com |

Raman spectroscopy complements IR spectroscopy and is particularly effective for studying the low-frequency vibrations of the Co-O bonds. While detailed Raman spectra for this specific dihydrate complex are not extensively published, the technique is valuable for observing the symmetric vibrations of the molecule. The Raman-active modes for cubic Co₃O₄, a related cobalt oxide, are found at 479, 520, 614, and 682 cm⁻¹, providing a reference for cobalt-oxygen vibrations in different environments. For molecular complexes like this compound, Raman spectra would be expected to show distinct peaks for both the ligand framework and the metal-ligand coordination sphere, offering a more complete picture of the molecular vibrations.

Electronic Spectroscopy and Ligand Field Splitting Analysis

The electronic absorption spectrum of this compound provides information about the electronic structure of the high-spin Co(II) ion in its octahedral environment. umich.eduaip.org The spectrum is characterized by both intense ligand-based transitions and weaker d-d transitions. researchgate.net

In solution, the complex exhibits strong absorption bands in the ultraviolet region (around 290 nm) due to π → π* transitions within the acetylacetonate ligand. researchgate.net The visible region is dominated by the d-d electronic transitions of the octahedral Co(II) center (a d⁷ configuration). For a high-spin octahedral Co(II) ion, three spin-allowed transitions are theoretically expected: ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P). Typically, the spectrum shows two main absorption bands. researchgate.netnih.gov One is a broad absorption in the visible region, often appearing with multiple components, which is assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition. researchgate.net For this compound, this transition is observed around 19,000 cm⁻¹ (approx. 526 nm). researchgate.net Another absorption occurs in the near-infrared region. The multiple components or asymmetry of the visible band suggest a splitting of the electronic states due to the lower-than-perfect octahedral symmetry (D₂h) of the complex, which lifts the degeneracy of the T₁g levels. researchgate.net

Table 3: Electronic Absorption Data for this compound

| Transition | Approximate Wavenumber (cm⁻¹) | Approximate Wavelength (nm) | Assignment | Citation |

|---|---|---|---|---|

| Ligand Transition | ~34,480 | ~290 | π → π* (acac ligand) | researchgate.net |

| d-d Transition | ~19,000 | ~526 | ⁴T₁g(F) → ⁴T₁g(P) | researchgate.net |

A detailed analysis based on crystal field theory allows for the calculation of the ligand field splitting parameter (Dq) and the Racah interelectronic repulsion parameter (B). nih.gov The electronic structure is further complicated by spin-orbit coupling, which, along with the low-symmetry crystal field components, governs the magnetic properties of the complex. umich.eduaip.org

UV-Visible Spectroscopy for d-d Transitions and Charge Transfer Bands

Cobalt(II) diacetylacetonate dihydrate, [Co(acac)₂(H₂O)₂], typically exhibits an octahedral geometry where the cobalt(II) ion is coordinated to two bidentate acetylacetonate (acac) ligands and two water molecules. This arrangement leads to a specific splitting of the d-orbitals. For a high-spin d⁷ ion like Co(II) in an octahedral field, three spin-allowed d-d transitions are theoretically expected: ⁴T₁g → ⁴T₂g(F), ⁴T₁g → ⁴A₂g(F), and ⁴T₁g → ⁴T₁g(P). samipubco.com

The UV-Visible spectrum of the complex is characterized by absorptions in both the visible and ultraviolet regions. The bands in the visible region are attributed to d-d electronic transitions, which are typically weak due to being Laporte-forbidden. bath.ac.uk In various solvents, these d-d transitions for cobalt(II) acetylacetonate complexes can appear as multiple bands, which may indicate a distortion from perfect octahedral geometry. samipubco.comresearchgate.net For instance, in ethanol, d-d transition bands have been observed at wavelengths including 468 nm, 492 nm, 519 nm, and 562 nm. samipubco.com A prominent absorption is often seen around 595 nm. samipubco.com

In the ultraviolet region, more intense bands are observed. These are typically assigned to ligand-to-metal charge transfer (LMCT) and intramolecular π-π* transitions within the acetylacetonate ligand. samipubco.comresearchgate.net The π-π* transitions of the acetylacetonate ligand are strong and usually occur at lower wavelengths, often around 290 nm. researchgate.net

Table 1: Representative UV-Visible Absorption Bands for Cobalt(II) Acetylacetonate Complexes

| Wavelength Range (nm) | Assignment | Solvent System |

| 450 - 600 | d-d transitions (e.g., ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P)) | Ethanol, Acetone (B3395972), DMF |

| ~595 | d-d transition (⁴T₁g → ⁴A₂g) | Concentrated Solutions |

| 280 - 360 | π-π* and n-π* transitions / Charge Transfer | Various Solvents |

Note: The exact positions and intensities of the absorption bands can vary depending on the solvent and the specific geometry of the complex. samipubco.comresearchgate.net

Circular Dichroism and Optical Activity in Chiral Derivatives

This compound, [Co(acac)₂(H₂O)₂], is an achiral molecule and therefore does not exhibit optical activity or a circular dichroism (CD) spectrum. However, chirality can be introduced into such complexes by using chiral ligands derived from acetylacetone or by the arrangement of ligands in certain coordination geometries, leading to dissymmetric structures.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light, a property exclusive to chiral molecules. rsc.org For a metal complex to be CD-active, it must be chiral and have a chromophore that absorbs light in the spectral region of interest. The d-d and charge-transfer transitions of cobalt(II) are suitable chromophores.

While studies on the specific chiral derivatives of [Co(acac)₂(H₂O)₂] are not widespread, research on related chiral cobalt complexes provides insight. For example, CD studies have been performed on systems where cobalt(II) is complexed with chiral carboxylic acids or amino acids. acs.org In such cases, Cotton effects are observed in the CD spectrum corresponding to the d-d electronic transitions of the Co(II) center. These signals provide valuable information about the stereochemistry and conformation of the complex in solution. rsc.orgacs.org

For instance, studies on cobalt(III) tris-acetylacetonate, a related but distinct complex, have demonstrated that its chiral forms (Δ and Λ enantiomers) exhibit significant circular dichroism. aps.org This highlights the principle that if [Co(acac)₂(H₂O)₂] were modified to be chiral, it would be expected to produce a CD spectrum with features corresponding to its electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

The high-spin cobalt(II) center (with a d⁷ electron configuration and S=3/2) in this compound renders the complex paramagnetic. ohiolink.edu This paramagnetism dramatically influences its Nuclear Magnetic Resonance (NMR) spectra. Unlike diamagnetic compounds which show sharp signals in a narrow chemical shift range, paramagnetic complexes exhibit spectra with very broad resonances and a wide range of chemical shifts, known as hyperfine shifts. ulaval.canih.gov

These shifts arise from two main contributions: the Fermi contact shift, resulting from the transfer of unpaired electron spin density to the ligand nuclei, and the pseudo-contact shift, which originates from the magnetic anisotropy of the metal center. nih.gov The rapid electronic relaxation of high-spin Co(II) makes it a useful paramagnetic probe, inducing large shifts without excessive line broadening, which can simplify complex spectra in some applications. ulaval.camarquette.edu The study of these paramagnetically shifted resonances provides detailed information about the electronic and geometric structure of the complex in solution. nih.govnih.gov

In the ¹H NMR spectrum of cobalt(II) acetylacetonate, the signals for the protons of the acetylacetonate ligand are significantly shifted and broadened due to the paramagnetic Co(II) ion. researchgate.net The methyl (-CH₃) and methine (-CH=) protons of the acac ligand exhibit very broad resonances far outside the typical 0-10 ppm range for diamagnetic organic molecules. For example, ¹H NMR spectra of Co(acac)₂ have shown extremely broad signals centered around -48 ppm and +93 ppm.

Similarly, the ¹³C NMR spectrum is affected by paramagnetism. The carbon nuclei experience large hyperfine shifts and significant line broadening. nih.gov Studying the relaxation rates (T₁ and T₂) of these nuclei can provide distance information between the paramagnetic metal center and the specific nuclei in the ligand. nih.govnih.gov This data is crucial for determining the conformation of the acetylacetonate ligands and their spatial relationship to the central cobalt ion in the solution state. nih.gov

Table 2: Illustrative Paramagnetic ¹H NMR Shifts for a Co(acac)₂ System

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) |

| Ligand -CH₃ | ~93 |

| Ligand -CH= | ~-48 |

Note: These values are illustrative and can vary significantly based on solvent, temperature, and specific complex structure. The signals are typically very broad.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Spin State and Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like high-spin Co(II) complexes. marquette.edunih.gov Due to the rapid electronic relaxation of high-spin Co(II) at room temperature, EPR spectra are typically recorded at very low temperatures, often in liquid helium (around 4-10 K), to observe a signal. researchgate.netnih.gov

The EPR spectrum of a high-spin Co(II) (S=3/2) complex is highly sensitive to the geometry of the coordination sphere and the effects of spin-orbit coupling. researchgate.netrsc.org Spin-orbit coupling splits the ground state into Kramers doublets (mₛ = ±1/2 and mₛ = ±3/2). The EPR spectrum arises from transitions within the lowest-energy Kramers doublet. The spectrum is typically highly anisotropic, characterized by different g-values along the principal axes (gₓ, gᵧ, g₂). researchgate.net

For [Co(acac)₂(H₂O)₂] or its derivatives in frozen solution, the EPR spectrum is often broad and complex, showing features that can be simulated to extract the effective g-values. researchgate.netmarquette.edu For example, a spectrum recorded at 5.8 K in a toluene/ethanol glass showed broad features with apparent g-values around g⊥ ≈ 5.4-5.8 and g∥ ≈ 2.0. researchgate.net The large anisotropy and the breadth of the lines often make it difficult to resolve the hyperfine coupling to the ⁵⁹Co nucleus (I=7/2). researchgate.net The specific g-values and the zero-field splitting (ZFS) parameters (D and E) derived from the spectra provide detailed information about the electronic ground state, the symmetry of the metal ion's environment, and the magnitude of spin-orbit coupling. marquette.edunih.gov

Table 3: Representative EPR Parameters for a High-Spin Co(II) Acetylacetonate System

| Parameter | Illustrative Value | Information Derived |

| g⊥ (effective) | ~5.4 - 5.8 | Anisotropy of the electronic environment |

| g∥ (effective) | ~2.0 | Anisotropy of the electronic environment |

| Temperature | 5 - 10 K | Required to overcome rapid relaxation |

Note: These parameters are derived from simulations of broad, anisotropic spectra and are highly dependent on the exact molecular structure and environment. researchgate.net

Analysis of g-Values and Hyperfine Interactions

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the magnetic properties of paramagnetic species like the Co(II) ion in this compound. The interaction of the unpaired electron spins with the external magnetic field and the nuclear spin of the cobalt atom provides detailed information about the electronic structure and local coordination environment.

In studies of similar bis(2,4-acetylacetonate)cobalt(II) complexes, X-band EPR spectra recorded at cryogenic temperatures reveal characteristic features. researchgate.net For a high-spin Co(II) complex, which is expected for this compound, the spectrum is typically dominated by broad signals. researchgate.net These spectra can be characterized by effective g-values, which are a measure of the interaction between the electron spin and the magnetic field. For a related Co(acac)₂ complex in a toluene/ethanol glass, the spectrum shows two primary features with apparent g-values of approximately g⊥ ≈ 5.8-5.4 and g∥ ≈ 2.0. researchgate.net These values correspond to the magnetic field being oriented perpendicular and parallel, respectively, to the principal axis of the complex. researchgate.net

The large line widths observed in the EPR spectra of such Co(II) complexes, on the order of 500 Gauss, often obscure the direct measurement of the hyperfine coupling tensor (A), which describes the interaction between the electron spin and the nuclear spin of the cobalt atom (I = 7/2). researchgate.net Theoretical calculations for a related Co(acac)₂(EtOH)₂ complex suggest a maximal component of the A tensor to be around 42 G. researchgate.net However, due to the significant line broadening, resolving these hyperfine splittings in standard X-band EPR can be challenging. researchgate.net High-frequency, high-field EPR techniques would be necessary to resolve the features and accurately determine the hyperfine coupling constants. researchgate.net

The temperature dependence of the EPR signal intensity can confirm the spin state of the cobalt ion. A Curie-Weiss behavior, where the signal intensity is inversely proportional to temperature, indicates that the mₛ = ±1/2 doublet is the ground state. researchgate.net

Table 1: Representative g-Values for a Co(acac)₂ Complex

| Parameter | Apparent Value |

| g⊥ | 5.8 - 5.4 |

| g∥ | 2.0 |

Note: Data is for a related Co(acac)₂ complex in a toluene/ethanol glass at 5.8 K and serves as a reference for what would be expected for this compound. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Core-Level Spectroscopy for Cobalt and Oxygen Binding Energies

The XPS spectrum of this compound would exhibit core-level peaks for cobalt, oxygen, and carbon. The binding energies of these peaks are indicative of the chemical environment and oxidation state of the atoms.

For the Cobalt (Co 2p) region, the spectrum is expected to show two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit splitting. For high-spin Co(II) compounds, these main peaks are accompanied by strong satellite features at higher binding energies. researchgate.net The presence and intensity of these satellite peaks are characteristic of the Co(II) oxidation state and arise from shake-up processes where a valence electron is simultaneously excited to a higher energy level upon core-level photoemission. researchgate.netresearchgate.net The spin-orbit splitting between the Co 2p₃/₂ and Co 2p₁/₂ peaks in high-spin Co(II) complexes is typically around 16 eV. researchgate.netresearchgate.net In contrast, diamagnetic Co(III) complexes exhibit a smaller spin-orbit splitting (around 15 eV) and much weaker or absent satellite structures. researchgate.net

The Oxygen (O 1s) spectrum in this compound is expected to be composed of at least two components. The primary component would be from the acetylacetonate ligands, where the oxygen atoms are chemically equivalent in the chelate ring. A second component at a different binding energy would arise from the oxygen atoms of the two water molecules of hydration.

Table 2: Expected Binding Energies and Features for this compound

| Element | Core Level | Expected Binding Energy (eV) | Key Features |

| Cobalt | Co 2p₃/₂ | ~780-782 | Strong satellite peak at ~786 eV |

| Cobalt | Co 2p₁/₂ | ~796-798 | Spin-orbit splitting of ~16 eV |

| Oxygen | O 1s | ~531-533 | Multiple components for ligand and water |

Note: The binding energy values are approximate and can vary depending on the instrument calibration and specific chemical environment. The presence of strong satellite features in the Co 2p spectrum is a key indicator of the Co(II) oxidation state.

Valence Band XPS for Electronic Structure Information

The valence band region of the XPS spectrum, typically ranging from 0 to ~15 eV binding energy, provides insight into the molecular orbitals and electronic structure of the compound. For this compound, the valence band is expected to be dominated by features arising from the cobalt 3d orbitals and the various molecular orbitals of the acetylacetonate ligands and water molecules.

In related cobalt oxide systems, the valence band spectrum shows distinct features that can be correlated with theoretical density of states (DOS) calculations. researchgate.net The highest occupied molecular orbitals (HOMO) in this compound would have significant contributions from both the Co 3d and oxygen 2p orbitals, reflecting the covalent nature of the Co-O bond. The valence band spectrum can reveal the hybridization between the metal and ligand orbitals. The shape and width of the valence band are influenced by the local coordination geometry and the electronic configuration of the Co(II) ion. The presence of unpaired electrons in the high-spin d⁷ configuration of Co(II) will also influence the valence band structure. researchgate.net

Coordination Chemistry and Reactivity of Cobalt Diacetylacetonate Dihydrate

Ligand Exchange Dynamics and Water Lability

The aqua ligands in [Co(acac)₂(H₂O)₂] are susceptible to substitution by other ligands, a process fundamental to the formation of new cobalt complexes. The dynamics of this exchange are governed by both kinetic and thermodynamic factors.

The substitution of the axial water ligands in cobalt(II) aqua complexes generally proceeds through a dissociative interchange (Id) mechanism. nih.govias.ac.in In this mechanism, the rate-determining step involves the dissociation of the Co-OH₂ bond, followed by the rapid coordination of the incoming ligand. While specific kinetic data for [Co(acac)₂(H₂O)₂] is not extensively reported, the general principles of cobalt(II) chemistry suggest that the lability of the aqua ligands is relatively high.

Ultrafast T-jump studies on the transformation of aqua cobalt(II) complexes to their halogenated forms have revealed a stepwise mechanism with timescales ranging from picoseconds to nanoseconds. nih.gov The dynamics are significantly faster when the octahedral geometry is retained. nih.gov However, if a structural change from octahedral to tetrahedral is required, this becomes the rate-limiting step. nih.gov The negative entropy of activation observed in some cobalt(II) aqua ligand substitution reactions suggests a transition state where the entering and departing ligands are both confined. nih.gov

Table 1: General Kinetic and Thermodynamic Parameters for Ligand Substitution in Cobalt(II) Aqua Complexes

| Parameter | Typical Value/Observation | Reference |

| Mechanism | Dissociative Interchange (Id) | nih.govias.ac.in |

| Activation Energy (Ea) | ~15.6 ± 0.6 kJ/mol (for a specific aqua-chloro substitution) | nih.gov |

| Entropy of Activation (ΔS‡) | ~-43.7 ± 2.0 J/mol·K (for a specific aqua-chloro substitution) | nih.gov |

| Rate Dependence | Little dependence on the nature of the entering ligand for a given aqua ion. | nih.gov |

Note: This table presents generalized data for cobalt(II) aqua complexes as specific data for cobalt diacetylacetonate dihydrate is limited.

The solvent plays a crucial role in the coordination chemistry of cobalt diacetylacetonate. In coordinating solvents, the solvent molecules can themselves act as ligands, influencing the equilibrium and kinetics of ligand substitution reactions. For example, in ethanol (B145695), cobalt(II) acetylacetonate (B107027) exists as the bis-adduct [Co(acac)₂(EtOH)₂]. acs.org

The nature of the solvent can also impact the structure of the complex in solution. While [Co(acac)₂(H₂O)₂] is monomeric with a six-coordinate octahedral geometry, in non-coordinating solvents, cobalt(II) acetylacetonate can form polynuclear species. For example, from non-coordinating halogenated solvents, a trinuclear complex can be crystallized, while a tetranuclear form can be obtained from solvent-free conditions or crystallization from hexanes. acs.org The solvent can thus dictate whether a monomeric or a more complex aggregated structure is favored.

Redox Chemistry and Electrochemical Behavior of the Cobalt(II) Center

The cobalt center in acetylacetonate complexes can exist in both Co(II) and Co(III) oxidation states, and the interconversion between these states is a key aspect of its chemistry. youtube.com Electrochemical techniques are instrumental in probing this redox behavior.

Cyclic voltammetry (CV) is a powerful tool to investigate the redox processes of cobalt acetylacetonate complexes. Studies on related cobalt(III) acetylacetonate, Co(acac)₃, in solvents like propylene (B89431) carbonate and dimethyl sulfoxide (B87167) (DMSO) have shown well-defined reduction waves. ias.ac.in For Co(acac)₃, the electrochemical reduction is an irreversible, diffusion-controlled process. ias.ac.in Chronoamperometry has been used to determine the diffusion coefficients of these complexes in solution. ias.ac.in

For cobalt(II) complexes with related Schiff base ligands, cyclic voltammetry studies have indicated that the Co(II) oxidation process is often irreversible and diffusion-controlled. researchgate.net The total limiting current in these studies often corresponds to a one-electron transfer process. researchgate.net In some cases, additional adsorption waves can be observed in the cyclic voltammograms, indicating interaction of the complex with the electrode surface. ias.ac.in

The redox potential of the Co(III)/Co(II) couple is highly sensitive to the nature of the ligands and the solvent. The introduction of electron-withdrawing or electron-donating groups on the acetylacetonate ligand or the presence of other coordinating ligands can significantly shift the redox potentials. nih.govresearchgate.net

For instance, replacing the methyl groups on the acetylacetonate ligand with trifluoromethyl groups (hfacac) makes the cobalt center more difficult to oxidize. nih.gov This is because the electron-withdrawing trifluoromethyl groups stabilize the lower oxidation state. The solvent also plays a critical role; for example, the Co(III)/Co(II) redox reaction for some mixed-ligand cobalt complexes occurs in aqueous solution but not in acetonitrile, indicating a higher stability of the complex in the non-aqueous medium. researchgate.net

Table 2: Representative Redox Potentials for Cobalt Complexes with Acetylacetonate and Related Ligands

| Complex | Redox Couple | E₁/₂ (V vs. reference) | Solvent | Reference |

| [Co(acac)₂(L1)] | [Co(acac)₂(L1)]²⁺/[Co(acac)₂(L1)]⁺ | -0.03 | CH₂Cl₂ | nih.gov |

| [Co(acac)₂(L2)] | [Co(acac)₂(L2)]²⁺/[Co(acac)₂(L2)]⁺ | -0.21 | CH₂Cl₂ | nih.gov |

| [Co(acac)₂(L3)] | [Co(acac)₂(L3)]⁺/[Co(acac)₂(L3)]⁰ | -0.53 | CH₂Cl₂ | nih.gov |

| [Co(acac)₂(L3)] | [Co(acac)₂(L3)]²⁺/[Co(acac)₂(L3)]⁺ | -0.19 | CH₂Cl₂ | nih.gov |

L1, L2, and L3 are different redox-active bisguanidine ligands.

Formation of Adducts and Mixed-Ligand Complexes

The vacant axial positions in the square planar [Co(acac)₂] fragment (formed upon removal of the aqua ligands) readily accommodate donor ligands, leading to the formation of five- or six-coordinate adducts and mixed-ligand complexes.

The reaction of cobalt(II) acetylacetonate with a variety of Lewis bases, such as primary amines and imidazoles, has been shown to yield stable adducts. acs.orgresearchgate.net For example, bis-adducts with long-chain primary alkyl- and alkenylamines have been synthesized and characterized. acs.org

The formation of mixed-ligand complexes is also a prominent feature of the reactivity of cobalt diacetylacetonate. For example, the reaction of K[trans-Co(acac)₂(N₃)₂] with imidazole (B134444) and its derivatives leads to the formation of mixed-ligand complexes of the general formula [Co(acac)₂(N₃)(Im)]. researchgate.net These complexes can exist as both cis and trans isomers, and their interconversion can be studied in solution. researchgate.net The coordination of different ligands allows for the fine-tuning of the electronic and steric properties of the cobalt center.

Reactions with Ancillary Lewis Base Ligands

Cobalt(II) acetylacetonate serves as a versatile precursor for the synthesis of new complexes through its reaction with various ancillary Lewis base ligands. These reactions are fundamental to tuning the electronic and steric properties of the metal center for applications in catalysis.

The interaction with phosphine (B1218219) ligands, for instance, has been a subject of detailed study. researchgate.net The nature of the resulting product is highly dependent on the specific phosphine used. Monodentate ligands like diphenylphosphine (B32561) (HPPh₂) have been shown to bind weakly and reversibly to Co(acac)₂. researchgate.net In contrast, bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) interact more strongly, leading to the formation of one-dimensional coordination polymers. researchgate.net However, not all bidentate phosphines react; ligands with a wide bite angle, like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos), may fail to coordinate, likely due to steric hindrance. researchgate.net

Nitrogen-based Lewis bases are also common reaction partners. The reaction of Co(acac)₂ with a facially capping tris(N-heterocyclic carbene)borate ligand in the presence of 1-methylimidazole (B24206) and oxygen results in the formation of a stable heteroleptic cobalt(III) complex. rsc.orgrsc.org This reaction highlights the ability of the cobalt center to undergo oxidation in the presence of appropriate ligands. Additives such as 2,6-lutidine and 2-picoline have also been noted to influence the outcomes of catalytic reactions involving Co(acac)₂, indicating their interaction with the cobalt center. researchgate.net

Synthesis and Characterization of Heteroleptic Complexes

The reaction of cobalt(II) diacetylacetonate with ancillary ligands leads to the synthesis of heteroleptic complexes, which are coordination compounds containing more than one type of ligand. These complexes are often synthesized to create catalysts with specific activities or to study the fundamental electronic and structural properties of the cobalt center.

A notable example is the synthesis of heteroleptic cobalt(III) acetylacetonato complexes. Exposure of a reaction mixture containing Co(acac)₂, a facially capping tris(N-heterocyclic carbene)borate ligand, and 1-methylimidazole to oxygen yields a cobalt(III) complex where the metal center is coordinated to the acetylacetonate, 1-methylimidazole, and the tris(NHC)borate ligands. rsc.orgrsc.org The formation of the cobalt(III) species is confirmed by its diamagnetic nature. rsc.org In contrast, related cobalt(II) complexes with different scorpionate ligands, such as [CoII(Tp*)(acac)(NCMe)], are inert towards oxygen. rsc.org

The synthesis of phosphine-ligated cobalt(II) acetylacetonate complexes has also been explored. researchgate.net These reactions have yielded products such as a dimeric species, Co₂(acac)₄(HPPh₂), and a coordination polymer, [Co(acac)₂(dppe)]n. researchgate.net An unusual five-coordinate cobalt complex, Co(acac)₂(CyPNH), is formed with the pyrrole-tethered phosphine 2-(dicyclohexylphosphino)methyl-1H-pyrrole. researchgate.net These complexes are typically characterized using a suite of analytical techniques including NMR and IR spectroscopy, X-ray crystallography, and elemental analysis to confirm their molecular structure and composition. researchgate.net

| Ancillary Ligand | Resulting Complex/Product | Key Observation | Reference |

|---|---|---|---|

| Diphenylphosphine (HPPh₂) | Co₂(acac)₄(HPPh₂) | Weak, reversible binding; forms a dimeric complex. | researchgate.net |

| 1,2-bis(diphenylphosphino)ethane (dppe) | [Co(acac)₂(dppe)]n | Strong interaction; forms a 1D coordination polymer. | researchgate.net |

| Tris(N-heterocyclic carbene)borate and 1-methylimidazole | Heteroleptic Co(III) complex | Oxidation of Co(II) to Co(III) occurs in the presence of O₂. | rsc.orgrsc.org |

| 2-(Dicyclohexylphosphino)methyl-1H-pyrrole (CyPNH) | Co(acac)₂(CyPNH) | Forms an unusual 5-coordinate cobalt complex. | researchgate.net |

| 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) | No reaction | Failure to react is attributed to the ligand's wide bite angle. | researchgate.net |

Photochemical Reactivity and Light-Induced Transformations

The interaction of light with cobalt acetylacetonate complexes can initiate a cascade of electronic and structural changes, leading to various photochemical transformations. These processes are of fundamental importance for applications in photoredox catalysis and light-driven chemical synthesis.

Photoexcitation and Relaxation Pathways

Upon absorption of light, cobalt acetylacetonate complexes are promoted to an electronically excited state. The subsequent de-excitation, or relaxation, can occur through several competing pathways, including non-radiative decay and photochemical reaction. Studies on analogous cobalt(III) complexes, such as trans-[CoIII(acac)₂(N₃)(py)], provide insight into these ultrafast processes. tandfonline.com

Following an ultrafast acetylacetonate-to-cobalt charge-transfer (LMCT) excitation, the complex undergoes a rapid return to the electronic ground state through a sequence of intramolecular electron transfer events. tandfonline.com The initially formed locally excited ligand-to-metal charge transfer state (¹LMCTacac) is extremely short-lived. tandfonline.com It decays within femtoseconds via electron transfer from another ligand (e.g., azide) to the acetylacetonate ligand, forming a different charge-transfer state. tandfonline.com A subsequent electron transfer from the cobalt(II) center back to the ligand generates an excited metal-centered state, re-establishing the closed-shell nature of the ligands. tandfonline.com The system then returns to the fully relaxed electronic ground state via internal conversion and vibrational energy relaxation on a picosecond timescale. tandfonline.com

| Transient State/Process | Description | Timescale | Reference |

|---|---|---|---|

| ¹LMCTacac | Initial acetylacetonate-to-cobalt ligand-to-metal charge transfer state. | Decays within ~200 fs | tandfonline.com |

| ¹LMCTazide | Secondary charge-transfer state formed by azide-to-acac electron transfer. | Decays within ~1.8 ps | tandfonline.com |

| ¹MC | Excited metal-centered state formed by cobalt-to-azidyl electron transfer. | - | tandfonline.com |

| Ground State Recovery | Internal conversion and vibrational energy relaxation. | ~10 ps | tandfonline.com |

Ligand Photodissociation and Photoinduced Electron Transfer

Photoexcitation can also lead to the cleavage of metal-ligand bonds (photodissociation) or induce electron transfer reactions with other molecules. Photoinduced electron transfer is a key step in many photoredox catalytic cycles. acs.org For instance, cobalt complexes can be used in photoredox catalysis where a Co(I) species, generated after a catalytic step, is reoxidized to the active Co(II) catalyst by a photosensitizer under light irradiation. acs.org

In systems where cobalt complexes are anchored to semiconductor surfaces like anatase (TiO₂), UV irradiation can facilitate efficient interfacial electron transfer (IET) from the semiconductor's conduction band to the Co(III) center of the adsorbed complex. nih.govrsc.org This process results in the reduction of Co(III) to Co(II) with high efficiency. nih.govrsc.org The efficiency of this IET is influenced by the electronic coupling between the donor (Ti center) and acceptor (Co center) levels. nih.govrsc.org

While direct studies on the photodissociation of cobalt diacetylacetonate are specific, related systems show that photoinduced ligand dissociation can occur from excited metal-to-ligand charge-transfer (MLCT) states. nih.gov In some cases, particularly with chelating ligands, this dissociation can be reversible. The dissociated ligand unit is held in close proximity to the metal center by the remaining coordinated parts of the chelate, which facilitates its spontaneous recoordination. nih.gov

Catalytic Applications and Mechanistic Insights Involving Cobalt Diacetylacetonate Dihydrate

Oxidation Reactions Catalyzed by Cobalt Diacetylacetonate Dihydrate

Cobalt acetylacetonate (B107027) complexes are effective catalysts for various oxidation reactions, leveraging the accessibility of Co(II) and Co(III) oxidation states. These reactions are crucial in synthetic chemistry for converting hydrocarbons and other organic molecules into more functionalized compounds like alcohols, ketones, and carboxylic acids.

Cobalt diacetylacetonate has demonstrated significant efficacy in catalyzing the aerobic oxidation of a variety of organic substrates, using molecular oxygen from the air as the primary oxidant. nih.govnih.gov This approach is highly desirable from a green chemistry perspective.

Research has shown that cobalt(II) acetylacetonate can catalyze the aerobic oxidative cleavage of vicinal diols, such as pinanediols, to yield carbonyl compounds and carboxylic acids. Another significant application is the conversion of fructose (B13574) into 2,5-furandicarboxylic acid (FDCA), a valuable bio-based monomer. In a bifunctional system where cobalt acetylacetonate is encapsulated in silica (B1680970), it catalyzes the dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF), which is subsequently oxidized to FDCA with high selectivity. researchgate.net This dual-functionality highlights a cooperative effect between the acidic sites of the silica support and the redox-active cobalt center. researchgate.net

The catalytic system often involves a co-catalyst or support material. For instance, the combination of Co(acac)₃ with N-hydroxyphthalimide under an oxygen atmosphere is effective for the selective α-oxidation of β-O-4 linkages in lignin (B12514952) model compounds at mild conditions (80 °C). nih.gov Similarly, cobalt oxide nanoparticles supported on activated carbon (Co₃O₄/AC), which can be prepared from cobalt(II) acetylacetonate, exhibit high activity for the aerobic oxidation of alcohols like benzyl (B1604629) alcohol. sigmaaldrich.comnih.gov Studies suggest a synergistic effect where the cobalt oxide facilitates alcohol dehydrogenation, while the activated carbon support is crucial for activating molecular oxygen. nih.gov

Table 1: Examples of Aerobic Oxidation Catalyzed by Cobalt Acetylacetonate Systems

| Substrate | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| Fructose | Cobalt acetylacetonate in sol-gel silica | 2,5-Furandicarboxylic acid (FDCA) | Achieved 99% selectivity to FDCA at 72% fructose conversion due to a bifunctional mechanism. | researchgate.net |

| Lignin Model Compounds (β-O-4) | Co(acac)₃ / N-hydroxyphthalimide | α-oxidized products | Selective oxidation proceeds under mild conditions (80°C, O₂ atmosphere). | nih.gov |

| Benzyl Alcohol | Co₃O₄/AC (derived from Co(acac)₂) | Benzaldehyde | High catalytic activity comparable to noble metal catalysts, with a synergistic effect between Co₃O₄ and the carbon support. | nih.gov |

| Hydrocarbons (R'H) | CoIII(qpy)OOR | Alkylhydroperoxides (R'OOH) | Catalytic peroxidation occurs at room temperature under 1 atm of air. | nih.gov |

In addition to using molecular oxygen directly, cobalt complexes, including those derived from or analogous to cobalt acetylacetonate, can mediate oxidations using peroxides. These reactions often involve the generation of highly reactive radical species.

A key aspect is the ability of certain cobalt complexes to catalyze the aerobic peroxidation of hydrocarbons, where the substrate (R'H) reacts with oxygen to form an alkylhydroperoxide (R'OOH). For example, highly electrophilic cobalt(III) alkylperoxo complexes supported by a quaterpyridine ligand can abstract hydrogen atoms from hydrocarbons at room temperature. nih.gov The resulting alkyl radical reacts with O₂ to form an alkylperoxy radical, which is then trapped by a Co(II) species to regenerate the active Co(III) alkylperoxo catalyst and produce the hydroperoxide product. nih.govresearchgate.net

Furthermore, research into water oxidation has revealed that molecular cobalt systems can be designed to selectively produce hydrogen peroxide (H₂O₂) over the thermodynamically favored product, oxygen. nih.gov While not directly using cobalt diacetylacetonate, these studies on cobalt-based catalysts highlight the metal's capacity to mediate peroxide formation and subsequent oxidative transformations. This capability is significant as H₂O₂ is a crucial oxidant in many industrial processes. nih.gov

The mechanism of cobalt-catalyzed oxidation reactions is often complex, typically involving radical pathways and changes in the cobalt's oxidation state.

In many aerobic oxidations, the proposed mechanism involves the formation of a high-valent cobalt-oxo species, such as Co(IV)-oxo. researchgate.net This intermediate is believed to be the active oxidant, capable of abstracting a hydrogen atom from the substrate. This hydrogen abstraction generates a carbon-centered radical, which can then react further, for instance with molecular oxygen, to form oxygenated products like alcohols, ketones, or hydroperoxides. researchgate.net

The catalytic cycle for the aerobic peroxidation of hydrocarbons by CoIII(qpy)OOR complexes provides a clear example of a radical mechanism: nih.govresearchgate.net

H-atom abstraction: The CoIII(qpy)OOR complex abstracts a hydrogen atom from a hydrocarbon (R'H), forming a Co(II) complex, an alkyl radical (R'•), and a hydroperoxide (ROOH).

Oxygen addition: The alkyl radical (R'•) rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (R'OO•).

Catalyst regeneration: The Co(II) complex efficiently scavenges the alkylperoxy radical to regenerate a Co(III) alkylperoxo species, CoIII(qpy)OOR', thus completing the catalytic cycle.

Cross-Coupling Reactions and C-H Activation

Cobalt-catalyzed cross-coupling and C-H activation have become powerful strategies in sustainable synthesis, offering an alternative to more expensive noble metal catalysts like palladium. goettingen-research-online.de These reactions allow for the direct functionalization of ubiquitous C-H bonds, enhancing atom economy. goettingen-research-online.dersc.org this compound often serves as a stable precatalyst, which, either in situ or as part of a well-defined complex, facilitates these transformations under relatively mild conditions. goettingen-research-online.descispace.com

The functionalization of C-H bonds using cobalt catalysts is a versatile method for forging new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net These reactions often employ directing groups within the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. princeton.edu

One prominent strategy involves the cobalt-catalyzed hydroarylation of alkynes, which proceeds through the activation of an aromatic C-H bond. Studies using well-defined cobalt(III) metallacycles have provided experimental support for the intermediacy of these species in catalytic cycles, where they promote the C(sp²)-H activation of arenes. princeton.edu The process can be reversible, and mechanistic studies involving deuterium (B1214612) labeling have shed light on the nature of the C-H bond cleavage and subsequent C-C bond formation steps. princeton.edu

Table 2: Examples of Cobalt-Catalyzed C-H Functionalization Reactions

| Reaction Type | Substrate Example | Functionalizing Agent | Catalyst System | Reference |

| Directed C(sp²)-H Alkenylation | N-carbamoyl indoles | Alkynes | Cp*Co(III) | researchgate.net |

| Directed ortho-Alkylation | Benzamides | Alkenes | Cationic Bis(phosphine) Cobalt(III) | princeton.edu |

| Hydroarylation | Aromatic Imines | Alkynes | Co(PMe₃)₄ | N/A |

Isocyanides are valuable C1 building blocks in organic synthesis, and their insertion into various chemical bonds provides a powerful route to nitrogen-containing compounds. Cobalt(II) acetylacetonate has been successfully employed as a catalyst for isocyanide insertion reactions with amines. Under ultrasonic conditions and in the presence of an oxidant, this system facilitates the synthesis of diverse products like ureas, thioureas, and various azaheterocycles, including 2-aminobenzimidazoles and 2-aminobenzothiazoles. The reaction proceeds through an amino methylidyneaminium intermediate, which can be trapped by different nucleophiles to yield the final product.

The Barbier reaction is a useful organometallic transformation where an organometallic reagent is generated in situ from an alkyl halide and a metal, which then adds to a carbonyl group. wikipedia.org This method is advantageous as it can often be performed in a single step and under less stringent conditions than the related Grignard reaction. wikipedia.org

While specific reports detailing the use of this compound for classical Barbier allylations are not prevalent, cobalt catalysis is highly relevant in this area. Cobalt catalysts have been developed for highly selective asymmetric aza-Barbier reactions, demonstrating their capacity for this type of transformation. acs.org Furthermore, cobalt salts are known to effectively catalyze the cross-coupling of allylic Grignard reagents with alkyl halides, a process that shares mechanistic features with Barbier-type reactions and is useful for creating quaternary carbon centers. capes.gov.br

Cycloaddition and Rearrangement Reactions

This compound is a valuable catalyst for the construction of cyclic and polycyclic molecules through cycloaddition and rearrangement reactions, offering pathways to complex molecular architectures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. Cobalt(I) complexes, often generated in situ from cobalt(II) precursors like cobalt(II) acetylacetonate, are effective catalysts for this reaction, particularly with unactivated substrates. rsc.org These cobalt-catalyzed Diels-Alder reactions can proceed with excellent regioselectivity and diastereoselectivity. rsc.org

A notable application is the cobalt-catalyzed [6+2] cycloaddition of terminal alkynes to 1,3,5,7-cyclooctatetraene, which produces substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes in high yields (68-85%). rsc.org Furthermore, cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-carbocholesteroxyazepine with 1,3-diynes, using a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, yields substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (77-90%). scispace.com

Table 2: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 1,3-Diynes to N-Carbocholesteroxyazepine scispace.com

| Diyne Substrate | Product Yield (%) |

| 1,4-Diphenylbuta-1,3-diyne | 90 |

| 1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne | 85 |

| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | 80 |

| Hexa-2,4-diyne | 77 |

| 1-Phenylhexa-1,3-diyne | 82 |

Reaction conditions: N-carbocholesteroxyazepine (1 mmol), diyne (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), and DCE (3 mL), 60 °C, 20 h.

Cobalt catalysts can also mediate various isomerization and rearrangement reactions. While specific studies focusing solely on this compound in this context are limited, the broader field of cobalt catalysis offers insights. For instance, cobalt complexes have been shown to catalyze the transformation of Schiff bases into cyclic compounds. In one study, cobalt chloride was found to catalyze the self-cyclization of a Schiff base derived from salicylaldehyde (B1680747) and methylamine. This suggests that the coordination of the cobalt center can facilitate intramolecular bond formations and rearrangements.

Heterogeneous Catalysis Using Supported this compound

To enhance catalyst stability, reusability, and ease of separation, cobalt diacetylacetonate can be immobilized on solid supports, transitioning it from a homogeneous to a heterogeneous catalyst.

Silica (SiO₂) is a common support material due to its high surface area and thermal stability. Cobalt(II) acetylacetonate can be deposited onto silica through various methods, including impregnation and grafting.

In one approach, silica-supported cobalt catalysts were prepared by the saturating chemisorption of gaseous cobalt(II) acetylacetonate. This process involves a ligand exchange reaction between the acetylacetonate ligands and the surface hydroxyl (OH) groups of the silica, leading to the formation of surface-bound Co-acac structures. The chemisorption can reach a saturation level with an acetylacetonate ligand density of approximately 2.8 acac per square nanometer. Subsequent calcination at high temperatures (e.g., 450 °C) removes the organic ligands, leaving behind cobalt oxide species on the silica support. By repeating the cycles of chemisorption and calcination, the cobalt loading on the silica can be systematically increased.

Another method involves covalently anchoring cobalt(II) acetylacetonate onto magnetic mesoporous silica nanospheres. This is typically achieved by first functionalizing the silica surface with an appropriate linker molecule, such as (3-aminopropyl)triethoxysilane, and then reacting it with the cobalt complex. The resulting material combines the catalytic activity of the cobalt complex with the magnetic separability of the core, making it a highly efficient and recyclable catalyst for reactions like the liquid-phase oxidation of cyclohexane (B81311).

Characterization of Active Sites in Heterogeneous Systems

The efficacy of heterogeneous catalysts derived from this compound is intrinsically linked to the nature and accessibility of their active sites. Understanding the structure and electronic properties of these sites is paramount for optimizing catalyst design and performance. Various characterization techniques are employed to probe the active centers in these complex materials.

In cobalt-based catalysts supported on materials like ceria (CeO₂), the interaction between cobalt and the support plays a crucial role in determining the active sites. Studies combining X-ray diffraction (XRD) and X-ray absorption near-edge structure (XANES) have shown that cobalt particle size is proportional to its loading on the support. For instance, at lower loadings (e.g., 1 wt%), a significant portion of cobalt can remain as CoOₓ even after reduction processes, indicating strong metal-support interactions. rsc.org Analysis using extended X-ray absorption fine structure (EXAFS) has revealed that the Co-O bond length in these highly dispersed catalysts can be shorter than in standard cobalt oxide (CoO), contributing to their stability. rsc.org These strong interactions can, however, lead to positively charged cobalt atoms at the cobalt-ceria interface, which may be less efficient in activating hydrogen, thereby affecting their catalytic activity in processes like CO₂ hydrogenation. rsc.org

The geometry of the catalyst material also dictates the location and nature of active sites. For well-defined crystalline cobalt oxyhydroxide (CoOOH) nanostructures, it has been demonstrated that the active sites for the oxygen evolution reaction (OER) are predominantly located on the lateral facets rather than the basal facets. nih.gov Theoretical calculations support this, indicating that the coordinatively unsaturated cobalt sites on these lateral facets have an electronic structure that enhances the covalency of the Co-O bonds, leading to higher reactivity. nih.gov

For catalysts where cobalt is atomically dispersed, such as in cobalt- and nitrogen-codoped carbon (Co-N/C) materials, the active sites are identified as the Co-Nₓ moieties. elsevierpure.com A linear relationship has been observed between the HER (hydrogen evolution reaction) activities and the number of exposed Co-Nₓ sites. elsevierpure.com Density functional theory (DFT) calculations have corroborated these findings, showing that hydrogen adsorption at these sites is more favorable compared to metallic cobalt nanoparticles. elsevierpure.com

Advanced techniques like in situ Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) are also utilized to examine the surface chemistry and identify active species under reaction conditions. researchgate.net For instance, in CO₂ hydrogenation over cobalt/ceria catalysts, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has shown that the density of Ce³⁺ sites and the behavior of intermediate species like formates differ with varying cobalt loadings, providing insights into the reaction mechanism at the active sites. rsc.org

The following table summarizes key characteristics of active sites in different heterogeneous cobalt catalyst systems.

| Catalyst System | Support/Matrix | Active Site Description | Key Characterization Findings |

| Co/CeO₂ | Ceria | Highly dispersed CoOₓ and metallic Co nanoparticles | Strong metal-support interactions, positively charged Co at the interface. rsc.org |

| CoOOH Nanorods | - | Coordinatively unsaturated Co sites on lateral facets | Linear correlation between activity and lateral surface area. nih.gov |

| Co-N/C | Nitrogen-doped carbon | Atomically dispersed Co-Nₓ moieties | HER activity scales linearly with the number of Co-Nₓ sites. elsevierpure.com |

Recovery and Reusability of Heterogeneous Catalysts

A significant advantage of heterogeneous catalysts derived from precursors like this compound is their potential for recovery and reuse, which is crucial for the economic and environmental viability of industrial processes. The methods for recovery are often dictated by the physical and chemical properties of the catalyst and the support material.

For catalysts with magnetic properties, such as those incorporating iron oxide nanoparticles, magnetic separation is a highly effective and straightforward recovery method. For example, a nano-Fe₃O₄-CoOₓ catalyst used for the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) was successfully recovered using a magnetic field and showed high stability over multiple reaction cycles. researchgate.net

In other systems, conventional solid-liquid separation techniques like filtration and centrifugation are employed. For instance, a heterogeneous Pt/C catalyst used for the oxidation of HMF to FDCA was recovered and recycled, highlighting a key advantage over homogeneous catalyst systems. nih.gov Similarly, cobalt acetylacetonate encapsulated in a sol-gel silica matrix, used for the one-pot conversion of fructose to FDCA, can be separated from the reaction mixture for potential reuse. mdpi.comresearchgate.net

The recyclability of cobalt from spent industrial catalysts is a well-established practice, often involving hydrometallurgical and pyrometallurgical processes. researchgate.net Hydrometallurgical routes typically involve leaching the cobalt from the spent catalyst using acids, followed by purification steps like precipitation and solvent extraction to recover the cobalt in a reusable form. mdpi.com For example, a four-step hydrometallurgical process involving leaching, precipitation of impurities, extraction of Co(II), and stripping has been proposed for the recovery of cobalt from spent hydrodesulfurization catalysts. mdpi.com

The ability to repeatedly recycle the catalyst without significant loss of activity is a key performance indicator. In the oxidation of alkyl aromatics, a process was developed for the recovery and reuse of cobalt catalysts by precipitating them as insoluble cobalt oxalate (B1200264) dihydrate, which can then be reintroduced into the oxidation process. google.com

The table below outlines different recovery methods and the reusability of various cobalt-based heterogeneous catalysts.

| Catalyst System | Application | Recovery Method | Reusability/Recycling Notes |

| Nano-Fe₃O₄-CoOₓ | HMF to FDCA conversion | Magnetic separation | Showed high stability and unchanged catalytic activity upon recycling. researchgate.net |

| Pt/C | HMF to FDCA oxidation | Filtration/Centrifugation | Stable, recoverable, and recyclable, offering an advantage over homogeneous systems. nih.gov |

| Cobalt-Manganese Oxalates | Alkyl aromatic oxidation | Precipitation as oxalates | The isolated catalyst can be repeatedly recycled back into the oxidation process. google.com |

| Spent Industrial CoMo Catalysts | Hydrodesulfurization | Hydrometallurgical processing | A multi-step process can effectively recover cobalt for reuse. mdpi.com |

Green Catalysis and Sustainable Transformations

The use of this compound as a catalyst precursor aligns with the principles of green chemistry, aiming for more environmentally benign and sustainable chemical processes. This includes conducting reactions in greener solvents and utilizing renewable feedstocks.

Catalysis in Aqueous Media

Performing catalytic reactions in water as a solvent is a key goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. While many organic reactions catalyzed by cobalt complexes are traditionally carried out in organic solvents, research is ongoing to adapt these systems to aqueous media.

For the oxidation of HMF to FDCA, a crucial transformation in biorefining, achieving high efficiency in water is a significant challenge. While some studies have successfully used water as a solvent with certain heterogeneous catalysts, such as resin-supported Pt catalysts, the direct application of this compound-derived catalysts in purely aqueous systems for such transformations is an area of active development. mdpi.com The stability of the catalyst and the solubility of reactants and products in water are key factors that need to be addressed.

Biomass Conversion Applications (e.g., Fructose to FDCA)

This compound has shown significant promise as a precursor for catalysts used in the conversion of biomass-derived platform molecules into valuable chemicals. A prime example is the conversion of fructose, a readily available sugar from biomass, into 2,5-furandicarboxylic acid (FDCA), a key monomer for producing bio-based polymers like polyethylene (B3416737) furanoate (PEF). nih.govmdpi.com

A notable application involves the use of cobalt acetylacetonate encapsulated in a sol-gel silica matrix. This material acts as an efficient bifunctional catalyst in the one-pot conversion of fructose to FDCA. mdpi.comresearchgate.netmdpi.com The acidic sites on the silica support facilitate the dehydration of fructose to 5-hydroxymethylfurfural (HMF), which is then oxidized to FDCA by the cobalt active sites within the silica pores. researchgate.netmdpi.com This cooperative effect between the support and the metal active site allows for high selectivity and conversion in a single reaction vessel. researchgate.net

Research has demonstrated that under specific conditions, these cobalt-based catalysts can achieve high yields of FDCA from fructose. For example, a one-pot reaction using a cobalt acetylacetonate/silica catalyst under air pressure yielded FDCA with 99% selectivity at a 72% conversion of fructose. researchgate.netmdpi.com Another study reported the successful one-pot conversion of fructose to FDCA using a nano-Fe₃O₄-CoOₓ catalyst, where fructose was first converted to HMF and then oxidized in situ to FDCA. researchgate.net

The following table summarizes key research findings on the catalytic conversion of fructose to FDCA using cobalt-based catalysts.

| Catalyst System | Reactant | Product | Key Findings |

| Cobalt acetylacetonate in sol-gel silica | Fructose | 2,5-Furandicarboxylic acid (FDCA) | Achieved 72% fructose conversion with 99% selectivity to FDCA in a one-pot reaction. researchgate.netmdpi.com |

| Nano-Fe₃O₄-CoOₓ | Fructose | 2,5-Furandicarboxylic acid (FDCA) | Successful one-pot, two-step conversion with an overall FDCA yield of 59.8% from fructose. researchgate.net |

Cobalt Diacetylacetonate Dihydrate in Materials Science and Nanotechnology

Precursor for Advanced Inorganic Materials